N-cycloheptylcyclobutanecarboxamide
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Overview
Description
N-cycloheptylcyclobutanecarboxamide: is an organic compound characterized by a cycloheptyl group attached to a cyclobutanecarboxamide moiety. This compound is of interest due to its unique structural features, which combine the rigidity of the cyclobutane ring with the flexibility of the cycloheptyl group. Such structural characteristics make it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with cycloheptylamine. The process can be summarized as follows:
Activation of Cyclobutanecarboxylic Acid: The carboxylic acid group of cyclobutanecarboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated cyclobutanecarboxylic acid is then reacted with cycloheptylamine under mild conditions to form this compound. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow methods. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times. The continuous flow method involves the pre-deprotonation of the amine group followed by its reaction with the activated carboxylic acid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cycloheptylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutylamines or cyclobutanols.
Substitution: Cyclobutanecarboxylates or cyclobutanecarboxamides with different substituents.
Scientific Research Applications
Chemistry: N-cycloheptylcyclobutanecarboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-cycloheptylcyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclobutanecarboxamide moiety is known to interact with amide-binding sites, while the cycloheptyl group provides additional hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
- N-cyclohexylcyclobutanecarboxamide
- N-cyclopentylcyclobutanecarboxamide
- N-cyclooctylcyclobutanecarboxamide
Comparison: N-cycloheptylcyclobutanecarboxamide is unique due to the size and flexibility of the cycloheptyl group. Compared to N-cyclohexylcyclobutanecarboxamide and N-cyclopentylcyclobutanecarboxamide, the cycloheptyl group provides greater conformational flexibility, which can influence its binding affinity and specificity. N-cyclooctylcyclobutanecarboxamide, on the other hand, has a larger ring size, which may affect its steric interactions and overall stability .
Properties
IUPAC Name |
N-cycloheptylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-5-7-10)13-11-8-3-1-2-4-9-11/h10-11H,1-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCKNZAOLQFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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